Amylocaine hydrochloride

概要

説明

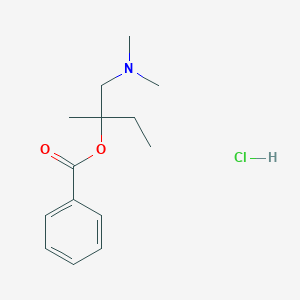

Amylocaine hydrochloride (CAS 532-59-2) is a synthetic ester-type local anesthetic with the molecular formula C₁₄H₂₂ClNO₂ and a molecular weight of 271.78 g/mol . It is structurally characterized as 1-(dimethylamino)-2-methyl-2-butanol benzoate hydrochloride, synthesized via benzoylation of 1-(dimethylamino)-2-methyl-2-butanol . The compound forms colorless, bitter-tasting crystals with a melting point of 177–179°C and high solubility in water (1 g dissolves in 2 mL) and ethanol (1 g in 3.3 mL) but negligible solubility in ether .

This compound is primarily used as a topical and spinal anesthetic due to its rapid onset of action and transient numbing effect . Unlike amide-type anesthetics, ester-type agents like amylocaine are metabolized by plasma esterases, reducing systemic toxicity risks .

準備方法

合成経路と反応条件

アミレイン塩酸塩は、1-(ジメチルアミノ)-2-メチルブタン-2-オールを安息香酸でエステル化し、その後塩酸を加えて塩酸塩を生成することによって合成されます . 反応条件は、一般的に、エタノールやメタノールなどの適切な溶媒中で反応物を還流させることを含みます。

工業的生産方法

工業的には、アミレイン塩酸塩の生産は、大規模なエステル化プロセスとそれに続く結晶化および精製工程によって、純粋な塩酸塩が得られます。 自動化された反応器と連続フローシステムを使用することで、生産プロセスの効率と収率を向上させることができます。

化学反応の分析

反応の種類

アミレイン塩酸塩は、次のようないくつかのタイプの化学反応を起こします。

加水分解: アミレイン塩酸塩のエステル結合は、酸性または塩基性条件下で加水分解され、対応するアルコールと安息香酸を生成します.

酸化: この化合物は、特にジメチルアミノ基において酸化反応を起こし、N-オキシド誘導体の生成につながります.

置換: アミレイン塩酸塩は、求核置換反応に参加することができます。この反応では、ジメチルアミノ基が他の求核剤と置き換わる可能性があります.

一般的な試薬と条件

加水分解: 一般的な試薬には、塩酸または水酸化ナトリウムなどがあり、反応は通常高温で行われます。

酸化: 過酸化水素または過酸などの試薬が、制御された条件下で使用され、選択的な酸化が行われます。

置換: アミンやチオールなどの様々な求核剤が、適切な触媒の存在下で置換反応に使用することができます。

生成される主要な生成物

加水分解: 主要な生成物は、1-(ジメチルアミノ)-2-メチルブタン-2-オールと安息香酸です。

酸化: 主要な生成物は、アミレイン塩酸塩のN-オキシド誘導体です。

置換: 主要な生成物は、使用される求核剤によって異なり、アミレイン塩酸塩の様々な置換誘導体を生成します。

科学的研究の応用

アミレイン塩酸塩は、様々な分野における応用について、広く研究されてきました。

作用機序

類似化合物との比較

Local anesthetics are classified into ester and amide types based on their chemical structure and metabolic pathways. Below, amylocaine hydrochloride is compared with structurally and functionally similar compounds.

Table 1: Chemical and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Solubility (Water) | Melting Point (°C) |

|---|---|---|---|---|---|

| Amylocaine HCl | C₁₄H₂₂ClNO₂ | 271.78 | 532-59-2 | 1 g/2 mL | 177–179 |

| Prilocaine HCl | C₁₃H₂₀N₂O₂·HCl | 220.78 | 1786-81-8 | Highly soluble | 167–169 |

| Lidocaine | C₁₄H₂₂N₂O·HCl | 234.34 | 73-78-9 | 1 g/0.8 mL | 75–79 |

| Tetracaine HCl | C₁₅H₂₄N₂O₂·HCl | 300.83 | 136-47-0 | 1 g/7.5 mL | 147–150 |

| Dyclonine HCl | C₁₈H₂₇NO₂·HCl | 325.87 | 536-43-6 | Slightly soluble | 175–177 |

Table 2: Pharmacological and Clinical Profiles

| Compound | Type | Primary Uses | Metabolism | Allergenic Potential | Key Side Effects |

|---|---|---|---|---|---|

| Amylocaine HCl | Ester | Topical, spinal anesthesia | Plasma esterases | Moderate | Transient numbness, irritation |

| Prilocaine HCl | Amide | Dental procedures, EMLA cream | Hepatic (CYP450) | Low | Methemoglobinemia |

| Lidocaine | Amide | Infiltration, nerve blocks | Hepatic (CYP450) | Low | Arrhythmia (high doses) |

| Tetracaine HCl | Ester | Ophthalmic, spinal anesthesia | Plasma esterases | High | CNS toxicity |

| Dyclonine HCl | Ketone | Topical mucosal anesthesia | Hepatic | Low | Burning sensation |

Key Findings:

Structural Differences: Amylocaine and tetracaine are ester-type anesthetics, while prilocaine and lidocaine are amide-type. Dyclonine, a ketone derivative, represents a distinct class .

Metabolism: Amylocaine’s reliance on plasma esterases enables rapid clearance, reducing systemic toxicity compared to lidocaine, which requires hepatic CYP450 metabolism .

However, it remains in patch testing (5% pet.) for diagnosing contact allergies . Lidocaine and prilocaine dominate in dermal and mucosal applications due to superior stability and lower irritation .

Stability and Analytical Methods :

- Amylocaine HCl requires stability-indicating methods (e.g., HPLC, spectrophotometry) to detect degradation products like benzoic acid . Lidocaine and prilocaine are more stable under standard storage conditions .

生物活性

Amylocaine hydrochloride, also known as Stovaine, is a synthetic local anesthetic that was first developed in 1903. Its primary use has been in regional anesthesia, particularly in spinal procedures. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, antimicrobial properties, and applications in various medical fields.

This compound functions primarily as a local anesthetic by stabilizing neuronal membranes and inhibiting the conduction of nerve impulses. The compound achieves this by:

- Blocking Voltage-Gated Sodium Channels : Amylocaine binds to and blocks voltage-gated sodium channels located in the excitable membranes of neurons. This action inhibits the influx of sodium ions, which is essential for generating action potentials and transmitting pain signals .

- Reversible Membrane Stabilization : By decreasing the rate of depolarization and repolarization of excitable membranes, amylocaine effectively prevents the conduction of neuronal signals, leading to localized anesthesia .

Pharmacodynamics

The pharmacodynamics of amylocaine are characterized by its ability to provide effective analgesia through:

- Local Anesthesia : Administered via injection or topical application, amylocaine can numb specific areas for surgical procedures. Its effects can extend from the chest to the legs when used for spinal anesthesia .

- Antimicrobial Activity : Recent studies have shown that amylocaine exhibits antimicrobial properties against various microorganisms. This quality may enhance its utility in preventing surgical site infections.

Antimicrobial Properties

Amylocaine's antimicrobial activity has been documented in several studies:

- Broad Spectrum Activity : Amylocaine has demonstrated effectiveness against a wide range of bacteria and fungi. It has been tested against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

- Clinical Implications : The antimicrobial properties suggest potential applications in prophylaxis for surgical procedures, particularly in settings where infection risk is high.

Applications in Medical Fields

This compound has been utilized across various medical disciplines:

- Dentistry : It is commonly used for procedures like tooth extractions and root canals due to its effective numbing capabilities when injected into the gum tissue.

- Dermatology : Topical formulations are applied to skin or mucous membranes for pain relief during minor surgical interventions.

- Veterinary Medicine : Amylocaine is also employed as an anesthetic agent in aquatic animals, providing effective immobilization and analgesia during procedures .

Case Study 1: Efficacy in Spinal Anesthesia

In a clinical setting, amylocaine was administered for spinal anesthesia during cesarean sections. Results indicated satisfactory anesthesia levels with minimal side effects compared to other anesthetics available at the time .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various local anesthetics, including amylocaine. The findings revealed that amylocaine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential role in preventing postoperative infections .

Comparative Analysis with Other Local Anesthetics

| Property | This compound | Lidocaine | Bupivacaine |

|---|---|---|---|

| Onset Time | Moderate | Fast | Slow |

| Duration of Action | Short | Moderate | Long |

| Antimicrobial Activity | Yes | Yes | Limited |

| Common Uses | Spinal anesthesia | Dental procedures | Major surgeries |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Amylocaine hydrochloride, and how can researchers validate purity and structural integrity?

this compound is synthesized via benzoylation of 1-(dimethylamino)-2-methyl-2-butanol, as described by Fourneau and Ribas . Key validation steps include:

- Purity analysis : Use HPLC or GC-MS to detect impurities (e.g., unreacted precursors).

- Structural confirmation : Employ -NMR and -NMR to verify the ester linkage and quaternary ammonium structure. Infrared spectroscopy (IR) can confirm the presence of the benzoyl group (C=O stretch at ~1700 cm) .

- Crystallography : Single-crystal X-ray diffraction ensures correct stereochemistry, particularly for the undefined stereocenter at the 2-methylbutanol moiety .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Solubility : Highly soluble in water (1 g/2 mL) and ethanol (1 g/3.3 mL), but insoluble in ether. This polarity is critical for formulating aqueous solutions for in vitro assays .

- Stability : Degrades at temperatures >179°C. Aqueous solutions (5% w/v) are weakly acidic (pH ~5–6), requiring storage at 4°C to prevent hydrolysis of the ester bond. Long-term stability studies should monitor pH shifts and precipitate formation .

Q. How is this compound utilized in dermatological research, particularly in contact allergy studies?

Amylocaine is a component of Caine mix IV (5% in petrolatum), used in patch testing to diagnose contact allergies . Methodological considerations:

- Patch test protocols : Apply 20 µL/cm to healthy skin for 48 hours. Positive reactions (erythema, vesicles) indicate sensitization .

- Cross-reactivity : Assess co-reactivity with structurally related anesthetics (e.g., tetracaine, lidocaine) due to shared para-aminobenzoic acid (PABA) derivatives .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the efficacy and safety of this compound in preclinical models?

Discrepancies often arise from:

- Dosage variability : Effective local anesthesia occurs at 0.5–2% concentrations, but higher doses (>5%) correlate with cytotoxicity in keratinocyte cultures .

- Model specificity : Murine models may underestimate allergenic potential compared to human skin explants due to differences in immune cell populations .

- Mitigation strategy : Conduct dose-response studies across multiple models and validate findings with histopathology (e.g., Langerhans cell activation markers like CD207) .

Q. What advanced analytical methods are recommended for studying this compound’s interactions with biological matrices?

- Mass spectrometry imaging (MSI) : Maps spatial distribution in tissues, identifying metabolite formation (e.g., hydrolysis to benzoic acid derivatives) .

- Surface plasmon resonance (SPR) : Quantifies binding affinity to neuronal sodium channels (e.g., Nav1.7), linking structural modifications to anesthetic potency .

- Molecular dynamics simulations : Predict interactions with lipid bilayers to optimize drug delivery systems (e.g., liposomal encapsulation) .

Q. How can researchers design experiments to differentiate Amylocaine’s pharmacological effects from its allergenic properties?

- Dual-assay approach :

- Control benchmarks : Compare to non-allergenic anesthetics (e.g., lidocaine) and use PABA as a positive control for hypersensitivity .

Q. What are the challenges in reproducing historical studies on this compound, and how can they be addressed?

- Obsolete synthesis methods : Early protocols (e.g., Fourneau & Ribas, 1928) lack modern purity standards. Redesign synthesis with Fmoc-protected intermediates to improve yield (>85%) .

- Data gaps : Historical toxicity studies often omitted pharmacokinetic parameters. Use LC-MS/MS to quantify plasma half-life (t) and tissue distribution in updated models .

Q. Methodological Resources

- Synthesis validation : Refer to Beilstein Journal of Organic Chemistry guidelines for replicable experimental reporting .

- Allergy testing : Follow Patch Test Reference Manual protocols for standardized allergen concentrations and application times .

- Data analysis : Use PRISMA frameworks for systematic reviews of contradictory efficacy data .

特性

IUPAC Name |

[1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-5-14(2,11-15(3)4)17-13(16)12-9-7-6-8-10-12;/h6-10H,5,11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAXNWFCHTZUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

644-26-8 (Parent) | |

| Record name | Amylocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045320 | |

| Record name | Amylocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-59-2 | |

| Record name | Amyleine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amylocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-benzoyloxy-2-methylbutyl)dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224EF0K14Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。